molecular formula C8H5F3O2 B1304900 Methyl 3,4,5-trifluorobenzoate CAS No. 773873-72-6

Methyl 3,4,5-trifluorobenzoate

Cat. No. B1304900
M. Wt: 190.12 g/mol
InChI Key: NBBPHMUHCCIOJQ-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trifluorobenzoate is a chemical compound that is a derivative of benzoic acid where three fluorine atoms are substituted at the 3rd, 4th, and 5th positions of the aromatic ring. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound compared to its non-fluorinated analogs.

Synthesis Analysis

The synthesis of related fluorinated benzoic acid derivatives can be complex due to the reactivity of the fluorine atoms. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid, a compound similar to methyl 3,4,5-trifluorobenzoate, was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a multi-step process . This indicates that the synthesis of methyl 3,4,5-trifluorobenzoate would likely involve careful control of reaction conditions to ensure the selective introduction or retention of fluorine atoms on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds containing the 3,4,5-trifluorobenzoate moiety has been studied in the context of metal-organic frameworks. For example, phenylbismuth bis(3,4,5-trifluorobenzoate) features a bismuth atom coordinated to the trifluorobenzoate ligands . The bond lengths and coordination numbers reported in this study provide insight into how the trifluorobenzoate group interacts with metal centers, which could be extrapolated to understand the behavior of methyl 3,4,5-trifluorobenzoate in similar contexts.

Chemical Reactions Analysis

While the provided papers do not directly discuss the reactivity of methyl 3,4,5-trifluorobenzoate, they do provide information on related compounds. For example, the reactivity of highly delocalized triplet carbenes with various substituents has been explored . These studies can shed light on the potential reactivity of methyl 3,4,5-trifluorobenzoate, as the electron-withdrawing effect of the fluorine atoms could influence the compound's reactivity in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by their increased stability and altered electronic properties due to the strong electronegativity of fluorine. The synthesis paper of a related compound, 4-chloro-2,3,5-trifluorobenzoic acid, mentions the use of spectroscopic techniques such as FTIR, NMR, and MS to establish the structure of the compound . These techniques are also applicable to methyl 3,4,5-trifluorobenzoate and would be essential in determining its physical and chemical properties, such as boiling point, melting point, solubility, and reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3,4,5-trifluorobenzoate serves as a valuable synthetic intermediate in various chemical processes. It is used in the synthesis of 2,4,5-trifluorobenzoic acid through microflow processes involving Grignard exchange and carboxylation reactions. This method offers a high yield and purity of the product, which has important applications in the pharmaceutical industry and material science (Deng et al., 2015). Additionally, methyl 3,4,5-trifluorobenzoate is involved in the synthesis of various bismuth compounds, like bismuth tris(3-methylbenzoate) and phenylbismuth bis(3,4,5-trifluorobenzoate), which have distinctive coordination numbers and are used in coordination chemistry (Sharutin et al., 2004).

Material Science Applications

In the field of material science, methyl 3,4,5-trifluorobenzoate plays a crucial role in creating novel materials. For instance, its derivatives are used in the rational design of the first spherical supramolecular dendrimers that exhibit a unique thermotropic cubic liquid-crystalline phase. This innovative approach opens new possibilities in the development of advanced materials with specific properties (Balagurusamy et al., 1997).

Environmental and Analytical Chemistry

Methyl 3,4,5-trifluorobenzoate is also significant in environmental and analytical chemistry. It is part of studies focusing on the transformations of chloroguaiacols and chloroveratroles by stable consortia of anaerobic bacteria, providing insights into potential environmental biodegradation pathways (Neilson et al., 1987). Additionally, derivatives of methyl 3,4,5-trifluorobenzoate are analyzed for their potential use in detecting environmental phenols in human milk, highlighting its role in developing sensitive analytical methods (Ye et al., 2008).

Pharmaceutical and Cosmetic Applications

Methyl 3,4,5-trifluorobenzoate derivatives have applications in the pharmaceutical and cosmetic industries. They are studied for their antioxidant activity, physicochemical properties, and potential as additives in various products. This includes research on compounds like methyl gallate, synthesized from 3,4,5-trihydroxybenzoic acid, showing promise as an additive in natural rubber composites due to its superior properties (Zidan et al., 2021).

Safety And Hazards

Methyl 3,4,5-trifluorobenzoate is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 3,4,5-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBPHMUHCCIOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382510
Record name methyl 3,4,5-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4,5-trifluorobenzoate

CAS RN

773873-72-6
Record name methyl 3,4,5-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4,5-trifluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Vergani, G Sandrone, M Marchini… - Journal of Medicinal …, 2019 - ACS Publications
Histone deacetylase 6 (HDAC6) is a peculiar HDAC isoform whose expression and functional alterations have been correlated with a variety of pathologies such as autoimmune …
Number of citations: 35 pubs.acs.org
E Torres Costa - 2013 - diposit.ub.edu
[eng] Research for new antivirals to treat Influenza A virus infections has gained importance during this last decade due to the imminent danger of an Influenza pandemic. For some …
Number of citations: 4 diposit.ub.edu

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